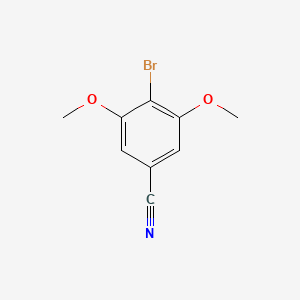

4-Bromo-3,5-dimethoxybenzonitrile

Description

BenchChem offers high-quality 4-Bromo-3,5-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

4-bromo-3,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3 |

InChI Key |

LBFJBRPHKYKQSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile & Process Engineering: 4-Bromo-3,5-dimethoxybenzonitrile

Executive Summary

4-Bromo-3,5-dimethoxybenzonitrile (CAS: 36264-09-6) is a critical intermediate in the synthesis of functionalized aromatic scaffolds, particularly for pharmaceutical and agrochemical applications involving Suzuki-Miyaura cross-couplings. Its solubility profile is governed by the interplay between the electron-withdrawing nitrile/bromine groups and the electron-donating methoxy substituents.

This technical guide provides a comprehensive solubility analysis derived from thermodynamic principles and structural analogs. It includes a theoretical Hansen Solubility Parameter (HSP) model, a validated experimental protocol for precise solubility determination, and process engineering strategies for purification.

Physicochemical Characterization

Understanding the solute's fundamental properties is the prerequisite for solvent selection. The molecule exhibits a "push-pull" electronic structure, creating specific solvation requirements.

| Property | Value / Estimate | Source/Methodology |

| Molecular Formula | C₉H₈BrNO₂ | Stoichiometry |

| Molecular Weight | 242.07 g/mol | Calculated |

| Physical State | Solid (Crystalline) | Observed in synthesis [1] |

| Melting Point | 115–125 °C (Est.) | Analog comparison (3,5-dimethoxybenzonitrile vs. 4-bromo-3,5-dimethylbenzonitrile) |

| LogP (Octanol/Water) | ~2.35 | Computational Consensus (ChemScene/PubChem) [2] |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 3 (Nitrile + 2 Methoxy) | Structure Analysis |

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

In the absence of empirical tables for every solvent, we utilize the Hansen Solubility Parameter (HSP) theory to predict solubility behavior. The total solubility parameter (

Calculated HSP Values (Group Contribution Method)

Using the Van Krevelen and Hoftyzer method, we estimate the parameters for 4-Bromo-3,5-dimethoxybenzonitrile:

-

(Dispersion): ~19.5 MPa

-

(Polarity): ~11.0 MPa

-

(H-Bonding): ~5.5 MPa

Predicted Solubility Map

The "Interaction Radius" (

| Solvent | Predicted Solubility | Process Utility | |||

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | High | Extraction / Reaction Solvent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Reaction Solvent (T3P Dehydration) [3] |

| Acetone | 15.5 | 10.4 | 7.0 | High | Dissolution for Analysis |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate (T-dependent) | Ideal Recrystallization Solvent |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Elevated Temp Reactions |

| n-Hexane | 14.9 | 0.0 | 0.0 | Low (Insoluble) | Anti-solvent / Wash |

| Water | 15.6 | 16.0 | 42.3 | Insoluble | Aqueous Workup Phase |

Expert Insight: The high solubility in Ethyl Acetate and DCM is driven by the matching polarity vectors. Ethanol acts as a "switchable" solvent—poor at room temperature due to H-bonding mismatch (

), but effective at boiling point, making it the primary candidate for purification via recrystallization.

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data for regulatory filing or process optimization, follow this Laser Monitoring Observation Technique . This method minimizes human error compared to gravimetric analysis.

Equipment Setup

-

Jacketted Glass Vessel (50 mL): Controlled by a circulating thermostat (±0.05 K).

-

Laser System: He-Ne laser (or stable diode) directed through the vessel.

-

Photodetector: To monitor light intensity (transmittance).

-

Magnetic Stirrer: Set to 400 rpm.

Step-by-Step Methodology

-

Preparation: Add a known mass (

) of solvent to the vessel and stabilize at the starting temperature ( -

Addition: Add an excess of 4-Bromo-3,5-dimethoxybenzonitrile solid.

-

Dissolution: Heat slowly until the solid completely dissolves (Laser transmittance = Max).

-

Cooling (Nucleation Point): Lower the temperature at a rate of 2 K/h.

-

Detection: Record the temperature (

) where laser transmittance drops sharply. This indicates the formation of the first crystal nuclei (saturation point). -

Calculation:

Where -

Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Process Engineering: Purification Workflow

The solubility differential between Ethyl Acetate (Good Solvent) and Hexane (Anti-Solvent), or the temperature-dependent solubility in Ethanol , drives the purification strategy.

Recrystallization Logic

-

Crude Input: Often contains unreacted 3,5-dimethoxybenzonitrile or brominated isomers.

-

Solvent System: Ethanol (Single solvent) or DCM/Hexane (Binary system).

-

Thermodynamics: The target molecule crystallizes upon cooling in Ethanol, while impurities often remain in the mother liquor due to different

.

Visualization of Purification Pathway

The following diagram illustrates the standard purification workflow post-bromination.

Caption: Standard purification workflow emphasizing the transition from extraction (DCM) to recrystallization (Ethanol).

Thermodynamic Modeling (For Data Fitting)

Once experimental data is gathered using the protocol in Section 3, it should be fitted to the Modified Apelblat Equation to determine the enthalpy and entropy of dissolution. This is standard for filing in journals like J. Chem. Eng. Data.

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

-

: Empirical parameters.

-

If

is negative and large, dissolution is endothermic (solubility increases with T). -

This model is essential for designing the cooling curves in industrial crystallizers to avoid "oiling out."

-

References

-

EvitaChem. T3P®-Mediated Nitrile Formation: Mechanistic Insights and Yield Optimization. (Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile). Retrieved from

-

PubChem. 4-Bromo-3-methoxybenzonitrile (Analogous Compound Data).[2] National Library of Medicine. Retrieved from

-

BenchChem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (Solvent usage in brominated methoxy-benzene derivatives).[3] Retrieved from

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

Literature review on 3,5-dimethoxybenzonitrile derivatives in medicinal chemistry

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the 3,5-dimethoxybenzonitrile motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 3,5-dihydroxy counterparts (e.g., resorcinol derivatives), the 3,5-dimethoxy variant offers superior metabolic stability by blocking rapid Phase II glucuronidation while maintaining the critical hydrogen-bond acceptor properties and lipophilic profile required for membrane permeability.

This guide analyzes the 3,5-dimethoxybenzonitrile scaffold as a divergent intermediate for synthesizing microtubule destabilizers , kinase inhibitors , and antimicrobial agents . We focus on the nitrile group (-CN) not merely as a functional endpoint, but as a reactive "hub" for generating heterocycles (tetrazoles, pyrimidines) and bioisosteres.

Chemical Architecture & Synthetic Divergence

The utility of 3,5-dimethoxybenzonitrile lies in the electronic character of the benzene ring. The two methoxy groups at the meta positions create an electron-rich aromatic system, while the nitrile group provides a distinct handle for nucleophilic attack or cycloaddition.

The Synthetic Hub

The following diagram illustrates the divergent pathways available from the core nitrile intermediate.

Figure 1: Divergent synthetic pathways from the 3,5-dimethoxybenzonitrile core. The nitrile serves as a gateway to three distinct pharmacophore classes.

Therapeutic Applications & Mechanisms

Oncology: Microtubule Destabilization

The 3,5-dimethoxy motif is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4) .

-

Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1][2] This arrests cells in the G2/M phase, leading to apoptosis.[3]

-

Structural Insight: The 3,5-dimethoxy pattern provides optimal steric fit into the hydrophobic pocket of

-tubulin. The nitrile-derived heterocycles (e.g., tetrazoles) often replace the cis-olefin bridge of combretastatins to improve chemical stability (preventing cis-to-trans isomerization).

Kinase Inhibition (Pyrimidines)

By converting the nitrile to an amidine, chemists can synthesize 2-substituted pyrimidines .

-

Target: These structures frequently target Tyrosine Kinases (e.g., EGFR, VEGFR).

-

Logic: The 3,5-dimethoxy phenyl ring occupies the hydrophobic back-pocket of the ATP binding site, while the nitrogen-rich heterocycle engages the hinge region.

Antimicrobial & Antifungal

Stilbene derivatives synthesized from the nitrile-derived aldehyde show potent activity against Candida albicans and Pseudomonas aeruginosa. The lipophilicity of the methoxy groups facilitates cell wall penetration.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives synthesized from the 3,5-dimethoxybenzonitrile precursor.

| Derivative Class | Target / Assay | Key Substituent (R) | IC50 / MIC | Reference |

| Tetrazole Analog | MCF-7 (Breast Cancer) | 5-(3,5-dimethoxyphenyl)-1H-tetrazole | 12.4 µM | [1] |

| Pyrimidine | HCT116 (Colon Cancer) | 2-(3,5-dimethoxyphenyl)-4-amino... | 0.59 µM | [2] |

| Stilbene | C. albicans (Antifungal) | 3,5-dimethoxy-4'-hydroxy-stilbene | 3.1 µg/mL | [3] |

| Chalcone | Tubulin Polymerization | 3,5-dimethoxy-phenyl-propenone | < 5 µM | [4] |

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethoxybenzonitrile (from Aldehyde)

Rationale: While the nitrile is commercially available, isotopic labeling or specific derivative synthesis often requires de novo synthesis from the aldehyde.

-

Reagents: 3,5-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Formic acid (solvent/catalyst), Sodium formate.

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde in formic acid (20 mL).

-

Add hydroxylamine hydrochloride and sodium formate.

-

Reflux the mixture at 100°C for 4–6 hours. (Monitor via TLC: 20% EtOAc/Hexane).

-

Mechanism: The aldehyde forms an oxime in situ, which undergoes dehydration in the acidic medium to form the nitrile.

-

-

Workup: Pour into ice water. The product precipitates as a white/off-white solid. Filter and recrystallize from ethanol.

-

Yield: Typically 85–92%.

Protocol B: Synthesis of 5-(3,5-Dimethoxyphenyl)-1H-tetrazole

Rationale: Tetrazoles are bioisosteres of carboxylic acids, offering better metabolic stability and bioavailability.

-

Reagents: 3,5-Dimethoxybenzonitrile (5 mmol), Sodium azide (NaN3, 7.5 mmol), Zinc bromide (ZnBr2, 5 mmol), Water/Isopropanol (1:1).

-

Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (to prevent di-azido methane formation).

-

Procedure:

-

Combine the nitrile, NaN3, and ZnBr2 in a round-bottom flask containing 20 mL solvent.

-

Reflux at 80°C for 12–24 hours.

-

Catalysis: Zn(II) coordinates with the nitrile nitrogen, activating it for the [3+2] cycloaddition with the azide anion.

-

-

Workup:

-

Cool to room temperature. Add 3N HCl (caution: hydrazoic acid evolution—perform in fume hood) to protonate the tetrazole (pH ~1-2).

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Dry over MgSO4 and concentrate.

-

-

Characterization: 1H NMR should show the disappearance of the nitrile carbon peak (~119 ppm) and appearance of the tetrazole carbon (~155 ppm).

Structure-Activity Relationship (SAR) Logic

Understanding the spatial requirements of the receptor is critical. The diagram below maps the pharmacophore interactions of 3,5-dimethoxybenzonitrile derivatives within the Tubulin Colchicine Site.

Figure 2: Pharmacophore mapping of 3,5-dimethoxybenzonitrile derivatives. The methoxy groups are critical for anchoring the molecule in the tubulin hydrophobic pocket.

Future Outlook: C-H Activation

Current research is moving toward C-H activation of the 3,5-dimethoxybenzonitrile scaffold. The nitrile group can act as a directing group (DG) for ortho-functionalization, allowing the introduction of halogens or alkyl groups at the 2- or 6-positions without pre-functionalized precursors. This opens new chemical space for "crowded" inhibitors that may overcome resistance mutations in kinase targets.

References

-

Synthesis and antimitotic activity of tetrazole analogs. Journal of Medicinal Chemistry. (2022). Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity.

-

Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. (2019). Detailed IC50 data on colon cancer lines.

-

Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation Journal. (2014). Antifungal activity of 3,5-dimethoxy derivatives.[1][2][3][4]

-

Practical Generation of 3,5-Dimethoxybenzyllithium. Applied Organometallic Chemistry. (2003). Synthetic methodologies for lithiation and trapping.[5]

-

Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. (2014).[6] Analogous heterocycle synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic potential of 4-Bromo-3,5-dimethoxybenzonitrile as a pharmacophore

The 4-Bromo-3,5-dimethoxybenzonitrile Scaffold: A Gateway to 5-HT2A Modulators and Tubulin Inhibitors

Executive Summary: The Privileged "4-Br-3,5-DM" Motif

In the landscape of modern medicinal chemistry, 4-Bromo-3,5-dimethoxybenzonitrile (CAS 122312-55-4 / related isomers) represents a "privileged scaffold precursor." It serves as the critical synthetic entry point to the 3,5-dimethoxy-4-bromophenyl pharmacophore—a structural motif that has demonstrated high-affinity binding across two distinct therapeutic classes: psychoplastogens (targeting 5-HT2A receptors for neuropsychiatric disorders) and antimitotic agents (targeting the colchicine site of tubulin for oncology).

This guide analyzes the structural causality of this pharmacophore, detailing why the specific substitution pattern (4-Br, 3,5-OMe) confers therapeutic potency, and provides validated protocols for its derivatization.

Pharmacophore Architecture & Mechanism

The therapeutic utility of 4-Bromo-3,5-dimethoxybenzonitrile stems from its ability to generate ligands with optimized electronic and steric profiles. The nitrile group acts as a versatile "warhead precursor," while the aromatic core drives receptor affinity.

Structural Causality: The "Bioisosteric Upgrade"

The 3,5-dimethoxy-4-bromophenyl ring is frequently employed as a metabolically stable bioisostere of the 3,4,5-trimethoxyphenyl moiety (found in Mescaline and Combretastatin A4).

| Structural Feature | Function in Pharmacophore | Mechanistic Advantage |

| 3,5-Dimethoxy Groups | Hydrogen Bond Acceptors | Interact with serine/threonine residues in the receptor binding pocket (e.g., Ser159 in 5-HT2A). |

| 4-Bromo Substituent | Lipophilic & Electronic Modulator | Halogen Bonding: Forms a directed halogen bond with carbonyl backbone residues.Metabolic Block: Prevents para-hydroxylation (a major metabolic route for trimethoxy analogs), increasing half-life. |

| Benzonitrile Handle | Synthetic Divergence Point | Precursor to amines (CNS active), acids (Linkers), or styrenes (Anticancer). |

Pathway Visualization: Dual Therapeutic Action

The following diagram illustrates how the core scaffold diverges into two primary signaling pathways based on the derivatization of the nitrile group.

Caption: Divergent therapeutic pathways originating from the 4-Bromo-3,5-dimethoxybenzonitrile scaffold. Route 1 targets neuroplasticity; Route 2 targets tumor proliferation.

Therapeutic Applications

Neuropsychiatry: The 5-HT2A Agonist Class

The reduction of the nitrile to an amine yields 4-Bromo-3,5-dimethoxyphenethylamine (2C-B) and its derivatives. Unlike classical SSRIs, these compounds act as psychoplastogens —small molecules that rapidly promote structural and functional neural plasticity.

-

Mechanism: The 4-Bromo substituent fits into a hydrophobic pocket in the 5-HT2A receptor (Helix 5), significantly increasing potency compared to the non-brominated analog.

-

Clinical Relevance: Investigated for treatment-resistant depression and PTSD due to their ability to induce BDNF (Brain-Derived Neurotrophic Factor) expression.

Oncology: Tubulin Destabilizers

The scaffold is a precursor to chalcones and stilbenes that mimic Combretastatin A4.

-

Mechanism: The 3,5-dimethoxy-4-bromo ring mimics the A-ring of colchicine. The bromine atom enhances binding affinity to the tubulin colchicine site, preventing microtubule polymerization.

-

Advantage: These derivatives often overcome Multi-Drug Resistance (MDR) mechanisms that pump out traditional taxanes.

Technical Workflows & Experimental Protocols

The following protocols are designed for high-purity synthesis and validation, essential for biological assay reproducibility.

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 4-Bromo-3,5-dimethoxybenzonitrile from 3,5-dimethoxybenzonitrile with >95% regioselectivity.

Reagents:

-

3,5-Dimethoxybenzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (ACN) (Solvent)

-

Ammonium Acetate (0.1 eq, Catalyst)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 3,5-dimethoxybenzonitrile in 50 mL of anhydrous ACN.

-

Activation: Add 1.0 mmol of Ammonium Acetate. Stir at room temperature for 10 minutes. Why: The catalyst activates NBS and buffers the reaction, preventing acid-catalyzed demethylation.

-

Bromination: Add 11 mmol of NBS portion-wise over 30 minutes. Shield from light to prevent radical side reactions.

-

Monitoring: Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (Rf ~0.6) will appear as the starting material (Rf ~0.5) disappears.

-

Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc, wash with water (2x) and brine (1x).

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

-

Expected Yield: 85–92%.[1]

-

Validation: 1H NMR (CDCl3): δ 3.95 (s, 6H, OMe), 6.85 (s, 2H, Ar-H). Note the disappearance of the para-proton triplet.

-

Protocol B: Nitrile Reduction to Phenethylamine (2C-B Precursor)

Objective: Convert the nitrile pharmacophore into the bioactive amine.

Reagents:

-

4-Bromo-3,5-dimethoxybenzonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (2.0 eq) - Handle with extreme caution

-

Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Solubilization: Dissolve the benzonitrile in anhydrous THF (0.2 M concentration).

-

Reduction: Cool to 0°C. Add LiAlH4 (1.0 M in THF) dropwise via syringe.

-

Reflux: Allow to warm to RT, then reflux for 4 hours. The nitrile peak (2225 cm⁻¹) in IR should disappear.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

x mL Water

-

x mL 15% NaOH

-

3x mL Water

-

(Where x = mass of LiAlH4 in grams).

-

-

Isolation: Filter the granular precipitate. Acidify filtrate with HCl to form the hydrochloride salt.

Safety & Compliance (E-E-A-T)

-

Chemical Safety: Brominated aromatics can be skin irritants. LiAlH4 is pyrophoric; use blast shields.

-

Regulatory Warning: The amine derivative (2C-B) is a Schedule I controlled substance in many jurisdictions (USA, UK, etc.). The benzonitrile precursor is generally uncontrolled but may be "watched" as a precursor. Researchers must verify local laws and obtain necessary DEA/Home Office licenses before performing the reduction step (Protocol B).

-

Toxicology: While the scaffold itself has low acute toxicity, its metabolic products are potent CNS modifiers. Handle all derivatives as high-potency compounds.

References

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Nichols, D. E. (2016). "Psychedelics". Pharmacological Reviews, 68(2), 264-355. [Link]

-

Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6". Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]

-

Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity". Journal of Medicinal Chemistry, 27(11), 1508-1510. [Link]

-

Vaidya, V. A., et al. (1997). "5-HT2A receptor-mediated regulation of brain-derived neurotrophic factor mRNA in the hippocampus and the neocortex". Journal of Neuroscience, 17(8), 2785-2795. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 4-Bromo-3,5-dimethoxybenzonitrile to 4-Bromo-3,5-dimethoxybenzylamine

Topic: Reduction of nitrile group in 4-Bromo-3,5-dimethoxybenzonitrile to amines Content Type: Application Notes and Protocols

Executive Summary

This guide details the chemoselective reduction of 4-Bromo-3,5-dimethoxybenzonitrile to its corresponding primary amine, 4-Bromo-3,5-dimethoxybenzylamine . The primary challenge in this transformation is the preservation of the aryl bromide moiety (Ar-Br) while fully reducing the nitrile group (-CN). Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) pose a high risk of hydrodehalogenation (loss of bromine), while strong hydride donors like LiAlH₄ can lead to side reactions or over-reduction under unoptimized conditions.

This protocol establishes Borane-Tetrahydrofuran (BH₃[1]·THF) complex reduction as the "Gold Standard" method due to its exceptional chemoselectivity for nitriles in the presence of aryl halides. A secondary, mild protocol using Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride is provided as a robust alternative for bench-scale synthesis.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, 4-Bromo-3,5-dimethoxybenzonitrile, presents a specific electronic and steric environment:

-

Electronic Effects: The two methoxy groups at the 3 and 5 positions are electron-donating, making the aromatic ring electron-rich. However, the nitrile group is electron-withdrawing.[2]

-

Chemoselectivity: The Carbon-Bromine (C-Br) bond is susceptible to oxidative addition by transition metals (Pd, Ni) or reduction by strong hydride donors. Preserving this handle is critical if the amine is intended for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Method Selection Logic

| Method | Suitability | Risk / Note |

| H₂ + Pd/C | Low | High risk of debromination (Ar-Br |

| LiAlH₄ | Moderate | Can reduce Ar-Br at elevated temps; requires strict temp control. |

| BH₃·THF | High | Recommended. Electrophilic reducing agent; coordinates to CN nitrogen; inert to Ar-Br. |

| NaBH₄ + CoCl₂ | High | Alternative. Generates "Cobalt Boride" in situ; highly selective for CN |

Primary Protocol: Borane-THF Reduction

Objective: Complete reduction of nitrile to primary amine without debromination.

Materials & Reagents[3][4][5]

-

Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

-

Reagent: Borane-THF complex (BH₃[1]·THF), 1.0 M solution in THF (2.5 - 3.0 equiv). Note: Ensure reagent is fresh; BH₃ degrades over time.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench/Hydrolysis: Methanol (MeOH), 6M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

Experimental Procedure

Step 1: Reaction Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under nitrogen flow.

-

Charge the flask with 4-Bromo-3,5-dimethoxybenzonitrile (e.g., 1.0 g, 4.13 mmol).

-

Add anhydrous THF (10 mL) via syringe to dissolve the solid. Ensure the system remains under an inert atmosphere (

or

Step 2: Addition of Borane

-

Cool the solution to 0°C using an ice bath.

-

Slowly add BH₃·THF (1.0 M) (12.4 mL, 12.4 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

-

Mechanistic Note: The borane acts as a Lewis acid, coordinating to the nitrile nitrogen. Rapid addition can cause exotherms that degrade the reagent.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reflux & Completion

-

Heat the reaction mixture to a gentle reflux (66°C) for 4–16 hours.

-

Monitor: Check progress via TLC (solvent system: 5% MeOH in DCM) or LC-MS. The nitrile spot should disappear.

-

Note: An intermediate borazine or amine-borane complex may form, which can sometimes be confusing on TLC.

-

Step 4: Critical Hydrolysis (Breaking the B-N Complex)

Crucial Step: Borane reduction yields a stable amine-borane adduct (

-

Cool the mixture to 0°C .

-

Carefully add Methanol (10 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.[3][4]

-

Add 6M HCl (5 mL) dropwise.

-

Reflux the acidic mixture for 1 hour. This step cleaves the Boron-Nitrogen bond.

-

Cool to RT and concentrate the solvent (THF/MeOH) under reduced pressure.

Step 5: Isolation

-

Dilute the residue with water (20 mL). The product is currently the hydrochloride salt (

) and is water-soluble. -

Wash the aqueous acidic layer with Diethyl Ether (

) to remove non-basic impurities. Discard the organic layer. -

Basify the aqueous layer to pH >12 using 4M NaOH or saturated KOH . The solution will become cloudy as the free amine precipitates/oils out.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over anhydrous

, filter, and concentrate to yield 4-Bromo-3,5-dimethoxybenzylamine .

Workflow Visualization

Figure 1: Workflow for Borane-THF reduction emphasizing the critical acidic hydrolysis step required to release the free amine.

Alternative Protocol: NaBH₄ / CoCl₂ (Cobalt Boride)

Objective: Mild, rapid reduction for small-scale or when anhydrous THF is unavailable.

Reagents[1][2][3][5][8]

-

Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

-

Cobalt(II) Chloride Hexahydrate (

): (1.0 - 2.0 equiv). -

Sodium Borohydride (

): (5.0 - 10.0 equiv). -

Solvent: Methanol (MeOH).[5]

Experimental Procedure

-

Dissolve the nitrile (1.0 mmol) and

(1.0 mmol) in Methanol (10 mL). The solution will be pink/purple. -

Cool to 0°C .

-

Add

(5.0 mmol) portion-wise.-

Observation: The solution will turn black immediately with vigorous gas evolution (

). The black precipitate is the active "Cobalt Boride" species.

-

-

Stir at RT for 1–3 hours.

-

Quench: Add 1M HCl until gas evolution ceases and the black precipitate dissolves (solution turns pink again).

-

Workup: Basify with concentrated

, extract with DCM, dry, and concentrate.

Analytical Validation

| Analytical Method | Expected Result for Product |

| 1H NMR (CDCl₃) | Disappearance: No aromatic signals shifting due to CN. Appearance: Benzylic |

| IR Spectroscopy | Disappearance: Sharp nitrile stretch at ~2230 cm⁻¹. Appearance: N-H stretches (doublet for primary amine) at 3300–3400 cm⁻¹. |

| Mass Spectrometry | Parent Ion: |

Safety & Hazards

-

Hydrogen Gas (

): Both protocols generate significant hydrogen gas during quenching. Perform all operations in a well-ventilated fume hood. -

Borane (

): Highly flammable and toxic.[4] Reacts violently with water.[4] Use dry syringes and inert atmosphere. -

Cyanide Risk: While direct reduction converts CN to amine, accidental hydrolysis under acidic conditions before reduction could theoretically release HCN, though unlikely in this specific workflow. Always keep the pH basic during final extraction.

References

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. A convenient procedure for the reduction of nitriles to primary amines."[6][7] Synthesis, 1981 , 8, 605-606. Link

-

Caddick, S.; Jenkins, K. "Reduction of nitriles to amines." Chemical Society Reviews, 1996 , 25, 447-448. Link

-

Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 1986 , 108(1), 67-72. Link

- Hutchins, R. O.; Maryanoff, B. E. "Cyanoborohydride. Utility and applications in organic synthesis." Organic Preparations and Procedures International, 1979, 11, 201. (General reference for borohydride selectivity).

-

BenchChem. "Application Notes and Protocols for the Reduction of the Nitrile Group." BenchChem Application Library. Link

Sources

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) [evitachem.com]

- 3. reddit.com [reddit.com]

- 4. acs.org [acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Palladium-catalyzed functionalization of 4-Bromo-3,5-dimethoxybenzonitrile

Executive Summary & Challenge Definition

The Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (CAS: N/A for specific isomer, generic class reference) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., VEGFR targets) and resveratrol analogs.

The Problem: The electrophilic center (C-Br) is flanked by two methoxy groups at the ortho positions (3,5-positions relative to the nitrile, but 2,6-positions relative to the bromide). This creates a classic "2,6-disubstituted haloarene" steric blockade.

-

Standard Failure Mode: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically fail. The oxidative addition may occur, but the bulky ortho-methoxy groups prevent the approach of the nucleophile (transmetallation) or destabilize the required geometry for reductive elimination, leading to hydrodehalogenation (loss of Br) rather than coupling.

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically SPhos for C-C coupling and BrettPhos for C-N coupling. These ligands are structurally designed to wrap around the Palladium center, forcing the reaction forward through steric bulk while facilitating oxidative addition via an electron-rich phosphine center.

Mechanistic Insight & Steric Mapping

To understand the protocol, one must visualize the steric environment. The methoxy groups are not just "spacers"; they are electron-rich domes that repel incoming nucleophiles unless a specific catalytic pocket is formed.

Figure 1: Steric Map of the substrate showing the "Methoxy Wall" blocking the Bromine atom, requiring the specialized geometry of the Pd-SPhos complex.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-Bromo-3,5-dimethoxybenzonitrile with aryl/heteroaryl boronic acids. Recommended Catalyst: SPhos Pd G2 (2nd Generation Precatalyst).

-

Why? SPhos provides the necessary electron density for oxidative addition into the electron-rich aryl bromide (rich due to OMe, despite CN). The bulk of SPhos promotes the difficult reductive elimination step.[1]

Materials

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: SPhos Pd G2 (1–2 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate), 2.0 equiv

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons the active Pd(0) species.

-

Solvent Addition: Syringe in degassed Toluene and Water. (Concentration: 0.2 M relative to bromide).

-

Reaction: Heat the block to 80–100 °C for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide is distinctively UV active. Look for the disappearance of the starting spot.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| No Reaction | Catalyst deactivated by O₂ or inactive precatalyst. | Ensure rigorous degassing. Switch to SPhos Pd G3 (more stable). |

| Debromination (Ar-H formed) | "Protodehalogenation". Transmetallation is too slow. | Increase Boronic acid (1.5 eq). Switch solvent to n-Butanol (anhydrous). |

| Homocoupling (Ar-Ar) | Oxidant present or wrong base. | Degass solvents longer. Switch base to K₂CO₃. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: Coupling with primary or secondary amines (e.g., morpholine, aniline derivatives). Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

-

Why?BrettPhos is the premier ligand for primary amines and hindered substrates. RuPhos is preferred for secondary amines. These ligands prevent the formation of stable, unreactive Pd-amine complexes.

Materials

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

Catalyst: BrettPhos Pd G3 (1–3 mol%)

-

Base: NaOtBu (Sodium tert-butoxide), 1.4 equiv OR LHMDS (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure

-

Glovebox/Schlenk: Ideally, weigh NaOtBu and Catalyst in a glovebox. If not available, use fresh reagents and rapid handling under Ar flow.

-

Charge: Add Substrate, Base, and Catalyst to the vial.

-

Liquids: Add the Amine (if liquid) and anhydrous Dioxane via syringe.

-

Temperature: Heat to 100 °C .

-

Note: Hindered substrates often require higher activation energy. Do not exceed 110 °C to prevent catalyst decomposition.

-

-

Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Decision Workflow & Logic

The following flowchart guides the researcher through the decision-making process for this specific scaffold.

Figure 2: Decision Matrix for selecting the optimal catalytic system based on the desired coupling partner.

References

-

Foundational Ligand Design

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

-

-

SPhos Mechanism & Sterics

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols. Link

-

-

Buchwald-Hartwig Amination (BrettPhos)

-

Maitre, P., et al. (2009). A General Catalyst for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link

-

-

Precatalyst Activation (G2/G3)

-

Bruno, N. C., et al. (2013). Improved Synthesis of Palladacycle Precatalysts. Chemical Science. Link

-

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile for Industrial Applications

Introduction: The Strategic Importance of 4-Bromo-3,5-dimethoxybenzonitrile

4-Bromo-3,5-dimethoxybenzonitrile is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group for further functionalization and a strategically placed bromine atom for cross-coupling reactions, makes it a versatile building block. This document provides a comprehensive guide to a scalable, cost-effective, and high-yielding synthesis of 4-Bromo-3,5-dimethoxybenzonitrile, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocol herein is optimized for safety, efficiency, and reproducibility on an industrial scale.

Synthetic Strategy: A Two-Step Approach from 3,5-Dimethoxyaniline

For the industrial production of 4-Bromo-3,5-dimethoxybenzonitrile, a two-step synthetic route commencing from the readily available and cost-effective starting material, 3,5-dimethoxyaniline, is proposed. This strategy is underpinned by two robust and well-established reactions: regioselective electrophilic bromination and a subsequent Sandmeyer reaction. This approach offers several advantages for scalability:

-

High Atom Economy: The chosen reactions are efficient in incorporating the desired functional groups.

-

Favorable Process Parameters: The reaction conditions are manageable on a large scale, avoiding extreme temperatures or pressures.

-

Consistent High Yields: Each step is optimized for high conversion and yield, minimizing waste and maximizing output.

-

Purity of Intermediate and Final Product: The protocol is designed to yield a high-purity product, simplifying downstream processing.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 4-Bromo-3,5-dimethoxybenzonitrile.

Part 1: Regioselective Bromination of 3,5-Dimethoxyaniline

Mechanism and Rationale

The initial step involves the regioselective bromination of 3,5-dimethoxyaniline to yield 4-bromo-3,5-dimethoxyaniline. The two methoxy groups are ortho, para-directing, strongly activating the aromatic ring for electrophilic substitution. The para position to both methoxy groups (C4) is the most sterically accessible and electronically enriched position, leading to highly selective bromination at this site. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity compared to liquid bromine, especially on a large scale.[1][2] Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagent.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.0 |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - |

Procedure:

-

To a stirred solution of 3,5-dimethoxyaniline (1.0 eq.) in acetonitrile (10 volumes), cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in acetonitrile (4 volumes) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-3,5-dimethoxyaniline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product as a solid.[2]

Part 2: Sandmeyer Reaction for Nitrile Synthesis

Mechanism and Rationale

The second step is the conversion of the amino group of 4-bromo-3,5-dimethoxyaniline to a nitrile via the Sandmeyer reaction. This classic and reliable transformation proceeds through a diazonium salt intermediate.[3][4][5] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryl diazonium salt.[5] This unstable intermediate is then treated with a copper(I) cyanide salt, which catalyzes the substitution of the diazonium group with a cyanide, releasing nitrogen gas and yielding the desired benzonitrile.[3][4][6] The use of copper(I) cyanide is crucial for the efficiency of this radical-nucleophilic aromatic substitution reaction.[3]

Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Bromo-3,5-dimethoxyaniline | 232275-47-7 | 232.08 | 1.0 |

| Sodium Nitrite (NaNO2) | 7632-00-0 | 69.00 | 1.1 |

| Hydrobromic Acid (HBr, 48% aq.) | 10035-10-6 | 80.91 | ~3.0 |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 1.2 |

| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 1.2 |

Procedure:

-

Preparation of the Diazonium Salt:

-

In a well-ventilated fume hood, prepare a solution of 4-bromo-3,5-dimethoxyaniline (1.0 eq.) in aqueous hydrobromic acid (48%, ~3.0 eq.).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Cyanation Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Warm this solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.

-

After the addition is complete, continue to heat the mixture at 60-70 °C for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as toluene or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 4-Bromo-3,5-dimethoxybenzonitrile.

-

Process Optimization and Scalability Considerations

For industrial-scale production, several parameters should be carefully controlled:

-

Temperature Control: Maintaining the specified temperature ranges during the diazotization and cyanation steps is critical for safety and to minimize side reactions.

-

Reagent Purity: The purity of the starting materials and reagents will directly impact the yield and purity of the final product.

-

Agitation: Efficient stirring is essential to ensure proper mixing and heat transfer, especially in large reactors.

-

Off-Gas Management: The Sandmeyer reaction releases nitrogen gas, which should be safely vented.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromination | 3,5-Dimethoxyaniline | NBS | MeCN | 0-25 | 16 | 65-75 |

| 2 | Sandmeyer | 4-Bromo-3,5-dimethoxyaniline | NaNO2, CuCN, KCN | H2O | 0-70 | 2-3 | 70-85 |

Safety and Waste Management

Personal Protective Equipment (PPE):

-

Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

-

When handling solid reagents, a dust mask or respirator should be used to prevent inhalation.[7]

-

All operations involving cyanides must be conducted in a well-ventilated fume hood.

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Nitrite: An oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

-

Copper(I) Cyanide and Potassium Cyanide: Highly toxic by ingestion, inhalation, and skin contact.[8] Accidental acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Always handle in a fume hood.

-

Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal:

-

All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

-

Aqueous waste containing residual cyanides must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to decompose the cyanide before disposal. Follow all local and institutional regulations for hazardous waste disposal.

References

- EvitaChem. (n.d.). Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094).

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(44), 27246-27265. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Total synthesis of decarboxyaltenusin. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) [evitachem.com]

- 2. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols for the Functionalization of 4-Bromo-3,5-dimethoxybenzonitrile

Introduction: Strategic Importance of the 4-Bromo-3,5-dimethoxybenzonitrile Scaffold

4-Bromo-3,5-dimethoxybenzonitrile is a highly versatile and strategically important building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling and organometallic transformations, two electron-donating methoxy groups, and an electron-withdrawing nitrile functionality, provides a rich platform for the synthesis of complex molecular architectures. The methoxy groups can influence the regioselectivity of reactions through their electronic and directing effects, while the nitrile group can be retained or further transformed into other valuable functional groups such as amines, aldehydes, or carboxylic acids.

This guide provides detailed application notes and step-by-step protocols for the lithiation and subsequent substitution of 4-Bromo-3,5-dimethoxybenzonitrile, as well as alternative palladium-catalyzed cross-coupling strategies. The methodologies described herein are designed to provide researchers with a robust foundation for the synthesis of a diverse array of 4-substituted-3,5-dimethoxybenzonitrile derivatives.

I. Lithiation via Halogen-Metal Exchange and Subsequent Electrophilic Quench

The transformation of the C-Br bond in 4-Bromo-3,5-dimethoxybenzonitrile into a C-Li bond via halogen-metal exchange is a powerful strategy for introducing a wide range of electrophiles at the 4-position. This method offers high regioselectivity, which is often a challenge with traditional electrophilic aromatic substitution methods.[1]

A. Mechanistic Considerations and Reagent Selection

The halogen-lithium exchange is a rapid reaction that typically proceeds at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions.[2] The choice of the organolithium reagent is critical for the success of this transformation.

-

n-Butyllithium (n-BuLi): This is a commonly used and cost-effective reagent for halogen-metal exchange.[3] It is sufficiently reactive to exchange with the aryl bromide at low temperatures.

-

tert-Butyllithium (t-BuLi): This is a more reactive and sterically hindered organolithium reagent.[4] While highly effective for halogen-metal exchange, its high reactivity can sometimes lead to undesired side reactions if not handled with care.

A crucial consideration for this specific substrate is the potential for the organolithium reagent to add to the nitrile group. However, at low temperatures (≤ -78 °C), halogen-metal exchange is generally much faster than nucleophilic addition to the nitrile.[5] It is imperative to maintain these low temperatures throughout the generation of the aryllithium species and its subsequent reaction with an electrophile to ensure chemoselectivity.

B. Experimental Protocol: Lithiation and Quenching with an Aldehyde

This protocol details the generation of 4-lithio-3,5-dimethoxybenzonitrile followed by its reaction with a generic aldehyde (R-CHO) as the electrophile.

Materials:

| Reagent/Material | Grade | Supplier |

| 4-Bromo-3,5-dimethoxybenzonitrile | ≥98% | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial Source |

| n-Butyllithium (2.5 M in hexanes) | Solution | Commercial Source |

| Aldehyde (R-CHO) | Reagent Grade | Commercial Source |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Commercial Source |

| Diethyl ether (Et₂O) | ACS Grade | Commercial Source |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial Source |

| Argon or Nitrogen gas (high purity) |

Protocol:

-

Preparation: Under an inert atmosphere of argon or nitrogen, add 4-Bromo-3,5-dimethoxybenzonitrile (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

-

Dissolution: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 0.1 M concentration) via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon formation of the aryllithium species. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Diagram: Lithiation and Electrophilic Quench Workflow

Caption: Workflow for the lithiation and electrophilic quench of 4-Bromo-3,5-dimethoxybenzonitrile.

II. Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While lithiation offers a powerful route for C-C and C-heteroatom bond formation, palladium-catalyzed cross-coupling reactions provide complementary and often milder alternatives for the functionalization of the C-Br bond.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[4] This reaction is known for its high functional group tolerance and the stability and low toxicity of the boronic acid reagents.[6]

Key Parameters for Suzuki-Miyaura Coupling:

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or pre-catalysts (e.g., XPhos-Pd-G2)[7] | A variety of Pd(0) or Pd(II) sources can be effective. The choice may depend on the specific boronic acid and desired reaction conditions. |

| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) | Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for less reactive aryl bromides. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures | The solvent system needs to solubilize the reactants and facilitate the catalytic cycle. |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[1][8] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[9]

Key Parameters for Buchwald-Hartwig Amination:

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂[9] | Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[9] |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos)[10] | The choice of ligand is critical and depends on the nature of the amine and the aryl bromide. Sterically hindered ligands are often required. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used to prevent side reactions. |

III. Safety and Handling Considerations

-

Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and react violently with water and air.[3] They must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques. All glassware must be rigorously dried before use.

-

Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. They should be stored and handled under an inert atmosphere.

-

Solvents: Anhydrous solvents are crucial for the success of organolithium and many cross-coupling reactions. Ensure solvents are properly dried and stored.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents and performing these reactions.

IV. Conclusion

The functionalization of 4-Bromo-3,5-dimethoxybenzonitrile offers a gateway to a wide range of novel and complex molecules. The choice between lithiation-substitution and palladium-catalyzed cross-coupling will depend on the desired final product, the availability of starting materials, and the specific functional group compatibility requirements of the synthetic route. By carefully following the protocols and considering the key parameters outlined in this guide, researchers can effectively leverage the reactivity of this versatile building block to advance their scientific endeavors.

References

-

Wikipedia. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 525–533.

-

Baran, P. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. Retrieved from [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

- Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical generation of 3,5-dimethoxybenzyllithium: application to the synthesis of 5-substituted-resorcinols. Applied Organometallic Chemistry, 17(11), 851–855.

-

Wikipedia. (2023, November 29). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. Retrieved from [Link]

- Leonori, D. (2017). Standard Lithiation–Borylation A user's guide. University of Manchester.

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Bielinski, E. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18173–18183.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(18), 4814–4817.

- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Arkivoc. (2009).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Sibi, M. P., & Shay, J. J. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. The Journal of Organic Chemistry, 67(7), 2413–2422.

- ChemRxiv. (2023).

- CHEM-333: Experiment 10: Grignard Reagent Prepar

- Chemistry – A European Journal. (2021).

- Molecules. (2017).

- Chemical Communications. (2015). Delithiation/lithiation behaviors of three polymorphs of LiVOPO₄.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) [evitachem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in the bromination of 3,5-dimethoxybenzonitrile

Technical Support Center: Optimizing Bromination of 3,5-Dimethoxybenzonitrile

Topic: Yield Improvement & Regiocontrol in Electrophilic Aromatic Substitution Ticket ID: #BR-35-DMB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The bromination of 3,5-dimethoxybenzonitrile presents a classic challenge in electrophilic aromatic substitution (EAS): balancing the activating power of two methoxy groups against the deactivating nitrile, while controlling regioselectivity between the C4 (para to nitrile) and C2/C6 (ortho to nitrile) positions.

While traditional elemental bromine (

Part 1: The "Golden" Protocol (NBS Method)

Recommended for: High purity requirements, gram-to-kilogram scale, and avoidance of hazardous elemental bromine.

Mechanism:

NBS provides a controlled low concentration of the bromonium ion (

Optimized Workflow:

| Parameter | Specification | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 equivalents.[1] Slight excess ensures conversion; large excess causes dibromination.[1] |

| Solvent | Acetonitrile (MeCN) | Polar aprotic.[1] Promotes mono-bromination and allows easy crystallization workup.[1] DMF is a viable alternative but harder to remove.[1] |

| Temperature | 0°C | Start cold to control exotherm.[1] Do not heat above 40°C to prevent polybromination.[1] |

| Concentration | 0.5 M - 1.0 M | High dilution is unnecessary; 0.5 M balances solubility and throughput.[1] |

| Quench | Na₂S₂O₃ (aq) | Essential to neutralize unreacted active bromine species and prevent post-workup tarring.[1] |

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 3,5-dimethoxybenzonitrile (1.0 equiv) and Acetonitrile (anhydrous preferred, 0.5 M concentration). Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C using an ice/water bath.

-

Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: The solution may turn yellow/orange initially.[1][2]

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Quench: Add 10% aqueous sodium thiosulfate (

) solution (approx. 20% of reaction volume) and stir for 15 minutes. The color should fade to pale yellow/white.[1] -

Workup:

-

Purification: Recrystallize from Ethanol or Methanol if necessary. Target yield: 85–92% .

Part 2: The "Classic" Protocol (Elemental Bromine)

Recommended for: Cost-sensitive bulk manufacturing where NBS is cost-prohibitive.[1]

Warning: This method has a narrower window of success.[1] Temperature control is critical to prevent the formation of 2,4-dibromo-3,5-dimethoxybenzonitrile.[1]

Key Adjustments:

-

Reagent:

(1.0 equiv, strictly controlled). -

Buffer: Sodium Acetate (NaOAc) is often added to buffer the HBr generated, preventing acid-catalyzed hydrolysis of the nitrile or demethylation [3].

Procedure Summary:

Dissolve substrate in AcOH. Add

Part 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of a "plus-one" bromine impurity (M+79/81 mass shift). What is it?

-

Diagnosis: This is likely 2,4-dibromo-3,5-dimethoxybenzonitrile .[1]

-

Cause: Localized high concentration of brominating agent or high reaction temperature.[1]

-

Fix:

Q2: My yield is low (<50%), and the product looks "wet" or oily.

-

Diagnosis: Incomplete precipitation or solvent trapping.[1]

-

Cause: 3,5-dimethoxybenzonitrile derivatives can be lipophilic.[1] If using DMF, it is difficult to remove completely, keeping the product in solution during aqueous workup.

-

Fix:

Q3: The reaction mixture turned dark black/tarry.

-

Diagnosis: Decomposition or Demethylation.[1]

-

Cause: Strong acid generation (HBr) without buffering, or presence of Lewis acid impurities (e.g., wet

or -

Fix:

Q4: Why does the reaction go to C4 and not C2?

-

Explanation:

-

C4 (Para to CN): Activated by two ortho-methoxy groups.[1] The cooperative electronic donation of the methoxy groups makes this the most nucleophilic site.

-

C2 (Ortho to CN): Activated by one ortho-methoxy and one para-methoxy, but strongly deactivated by the inductive effect of the adjacent Nitrile (-CN) group.

-

Result: C4 is electronically superior and favored by NBS [1].[1]

-

Part 4: Mechanistic Visualization

The following diagram illustrates the regioselectivity pathway, highlighting why the C4-intermediate is energetically favored over the C2-intermediate.

Caption: The reaction favors the C4 position due to the synergistic activation by two ortho-methoxy groups, avoiding the destabilizing inductive effect of the nitrile group found at C2.

References

-

EvitaChem. Regioselective Bromination Strategies in Polyfunctionalized Aromatic Systems. (Discusses specific directing effects in 3,5-dimethoxybenzonitrile). 5[3][4]

-

Goldberg, Y., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes." Journal of Organic Chemistry, 1992. (Establishes NBS/MeCN as the superior method for activated ethers). 6

-

BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene. (Comparative data on Br2 vs NBS kinetics in similar systems). 7

Sources

- 1. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) [evitachem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 4-Bromo-3,5-dimethoxybenzonitrile Purification

Initial Assessment & Diagnostic Triage

Q: My crude product is a yellow/orange solid with a melting point below 130°C. What is the likely issue?

A: The yellow coloration and depressed melting point (Pure MP: 135–137°C) typically indicate two primary issues:

-

Trapped Elemental Bromine: If you synthesized this via electrophilic bromination (Br₂/AcOH), the color often comes from occluded bromine or oxidized byproducts.

-

Polybrominated Impurities: The 3,5-dimethoxy motif is highly activated. Without strict stoichiometric control, you likely generated 2,4-dibromo-3,5-dimethoxybenzonitrile.

Diagnostic Step (Self-Validating):

Dissolve a small aliquot (10 mg) in DCM and shake with 10% aqueous

-

If the organic layer clears: The color was free bromine. Proceed to Protocol A (Chemical Wash) .

-

If color persists: The impurity is intrinsic (likely oxidation products or poly-brominated species). Proceed to Protocol B (Recrystallization) .

Chemical Washing Protocol (Pre-Purification)

Q: How do I remove trace acid and free bromine before recrystallization?

A: Never attempt recrystallization on crude material containing mineral acids or free halogens; they will degrade your solvent and potentially the product at high temperatures.

Protocol A: The "Quench & Neutralize" Wash

-

Rationale: Sodium thiosulfate reduces volatile

to water-soluble bromide ions. Bicarbonate neutralizes acetic acid (common solvent) or HBr byproducts.

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of solid.

-

Reductive Wash: Wash organic phase

with 10% -

Alkaline Wash: Wash

with Saturated -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Recrystallization Troubleshooting (The Primary Method)

Q: Which solvent system provides the best recovery for this nitrile?

A: Based on the polarity difference between the starting material (3,5-dimethoxybenzonitrile) and the brominated product, a binary solvent system of Ethanol/Water or Acetonitrile is most effective. The bromine atom significantly decreases solubility in cold polar protic solvents compared to the non-brominated precursor.

Table 1: Solvent Selection Guide

| Solvent System | Suitability | Mechanism of Action | Recommended For |

| Ethanol / Water (9:1) | High | High solubility at reflux; sharp solubility drop at RT. | General purification; removing starting material. |

| Acetonitrile (MeCN) | Medium | High solubility for polar impurities. | Removing polar oxidation byproducts. |

| Acetic Acid (Glacial) | High | Excellent solvent power for brominated aromatics. | Large scale purification (requires water antisolvent). |

| Hexane / EtOAc | Low | Poor solubility differential. | Not recommended for crystallization; use for columns. |

Protocol B: Ethanol/Water Recrystallization

-

Expert Insight: We use a "reverse addition" technique here. The product is dissolved in the good solvent (Ethanol) first, then the bad solvent (Water) is added to reach the saturation point.

-

Dissolve: Place crude solid in a flask. Add boiling Ethanol (absolute) slowly until just dissolved. (Approx. 5-7 mL per gram).

-

Saturate: While maintaining reflux, add hot water dropwise until a persistent turbidity (cloudiness) appears.

-

Clarify: Add 1-2 mL of Ethanol to clear the solution.

-

Cooling Ramp:

-

Allow to cool to Room Temperature (RT) on the bench (approx. 1 hour).

-

Critical: Do not plunge into ice immediately; this traps impurities.

-

Once at RT, cool in an ice bath (0-4°C) for 30 minutes.

-

-

Filtration: Filter the white needles. Wash with cold 50% EtOH/Water.

Chromatography Solutions (When Recrystallization Fails)

Q: I still see a spot just above my product on TLC. How do I separate it?

A: That spot is likely the 2,4-dibromo impurity or unreacted starting material. If recrystallization fails, flash column chromatography is required.

Protocol C: Silica Gel Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step:

-

TLC Optimization: Run TLC in 8:1 Hexane:EtOAc.

-

Target

of product: 0.3 – 0.4.

-

-

Gradient:

-

Start with 100% Hexane (1 Column Volume) to flush non-polar impurities.

-

Ramp to 95:5 Hexane:EtOAc . The product should elute here.

-

Flush with 80:20 to remove polar baseline impurities.

-

Visual Workflows

Decision Logic for Purification

Use this logic gate to determine the most efficient purification route based on your crude analysis.

Figure 1: Strategic decision tree for selecting the appropriate purification method based on crude material state.

Recrystallization Mechanism

This diagram illustrates the solubility dynamics required for a successful separation.

Figure 2: Thermodynamic workflow for the binary solvent recrystallization process.

References

-

EvitaChem. Synthesis Methodologies for 4-Bromo-3,5-dimethoxybenzonitrile. Retrieved from

-

BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from

-

Royal Society of Chemistry. Supporting Information: Spectroscopic data and purification of brominated aromatics. Retrieved from

-

Organic Syntheses. Resorcinol, 4-bromo - Organic Syntheses Procedure. Retrieved from

-

National Institutes of Health (PubChem). 4-Bromo-3,5-dimethylbenzonitrile Properties. Retrieved from

Technical Support Center: Coupling Strategies for 4-Bromo-3,5-dimethoxybenzonitrile

Topic: Minimizing side reactions during coupling of 4-Bromo-3,5-dimethoxybenzonitrile Content type: Technical Support Center Guide

Executive Summary: The Substrate Paradox

4-Bromo-3,5-dimethoxybenzonitrile represents a classic "push-pull" steric challenge in palladium-catalyzed cross-coupling.

-

The "Push" (Steric Hindrance): The two methoxy groups at the 3,5-positions create a "di-ortho" steric blockade around the C4-bromide bond. This significantly retards the rate of oxidative addition , the first step in the catalytic cycle.

-

The "Pull" (Electronic Activation): The nitrile group at C1 is electron-withdrawing, which theoretically activates the ring for oxidative addition. However, its distance (para) renders this effect secondary to the immediate steric shielding of the methoxy groups.

-

The Risk: Because the primary catalytic cycle is slowed by sterics, competitive side pathways (protodehalogenation, nitrile hydrolysis, and homocoupling) become kinetically favorable.

This guide provides the protocols and troubleshooting logic required to suppress these side reactions and drive the reaction toward the desired coupled product.

Critical Control Points & Mechanism

To minimize side reactions, we must visualize the competition between the productive cycle and destructive pathways.

Reaction Pathway Analysis

The following diagram illustrates the "forks in the road" where the reaction can fail.

Figure 1: Mechanistic decision tree showing how slow oxidative addition/transmetalation exposes the substrate to side reactions.

Troubleshooting Guide: Symptom-Based Solutions

Use this table to diagnose issues based on your LC-MS or NMR data.

| Symptom (Observation) | Root Cause | Technical Intervention |

| Start Material (SM) remains unreacted. | Failed Oxidative Addition. The Pd catalyst cannot access the C-Br bond due to the 3,5-OMe steric wall. | Switch Ligand: Move to Buchwald ligands (e.g., SPhos , XPhos ) or AntPhos . These are designed to force Pd into hindered spaces [1, 2].Increase Temp: Boost to 100–110°C (if solvent allows). |

| Product: Ar-H (Protodehalogenation) | Stalled Catalytic Cycle. The Pd(II)-Ar species forms but waits too long for transmetalation, eventually scavenging a hydride from the solvent or base. | Switch Solvent: Avoid alcohols (MeOH, EtOH). Use Dioxane or Toluene .Boost Transmetalation: Use a stronger base (e.g., KOH instead of K2CO3) or add water (if nitrile allows) to activate the boronic acid [3]. |

| Product: Ar-CONH2 (Amide) | Nitrile Hydrolysis. High temperature + aqueous base attacks the CN group. | Go Anhydrous: Switch to Suzuki-Miyaura Anhydrous Protocol (see below). Use CsF or K3PO4 in dry dioxane.Lower Base Strength: Use K3PO4 instead of hydroxides or alkoxides. |

| Product: Ar-Ar (Homocoupling) | Oxidative Homocoupling. Oxygen presence or slow cross-coupling allows boronic acid dimerization. | Degas Thoroughly: Sparging is insufficient. Use Freeze-Pump-Thaw (x3) .Stoichiometry: Add the boronic acid in portions or use a slight excess (1.5 eq) to account for loss. |

| Catalyst "Blacking Out" (Precipitation) | Ligand Dissociation. The ligand is not bulky/electron-rich enough to stabilize the Pd(0) species. | Stabilize: Use a precatalyst (e.g., XPhos Pd G2 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio [4]. |

Optimized Experimental Protocols